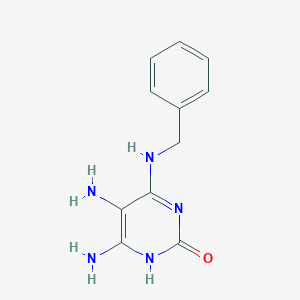
4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DABP and has a molecular formula of C14H15N5O.
Wissenschaftliche Forschungsanwendungen
Antifolate Activity and Antitumor Potential
Research has demonstrated the synthesis and evaluation of pyrimidine derivatives, focusing on their antifolate activity, which inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate pathway critical for DNA synthesis. For instance, classical and nonclassical 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines were synthesized as potential DHFR inhibitors and antitumor agents, revealing their significant inhibitory potency against human DHFR and various tumor cells in culture (Gangjee et al., 2007).
Synthesis Techniques and Biological Evaluation
The synthesis methods employed for these compounds often involve multi-step chemical reactions, aiming to explore the structure-activity relationships. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showcased a general approach applicable to the preparation of various substituted pyrimidines, indicating its potent lipid-soluble inhibition of mammalian DHFR and antitumor activity (Grivsky et al., 1980).
Mechanism of Action and Cytotoxicity
Investigations into the mechanism of action of these compounds reveal that polyglutamylation plays a crucial role, with studies indicating that certain analogues target DHFR within cells, leading to significant cytotoxicity against tumor cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (Gangjee et al., 2000).
Eigenschaften
IUPAC Name |
5,6-diamino-4-(benzylamino)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-8-9(13)15-11(17)16-10(8)14-6-7-4-2-1-3-5-7/h1-5H,6,12H2,(H4,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQKLAGLQKARA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=O)NC(=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)-6-methoxy-4-pyrimidinyl]acetamide](/img/structure/B372070.png)



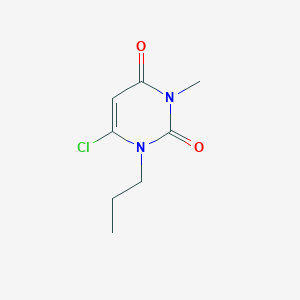
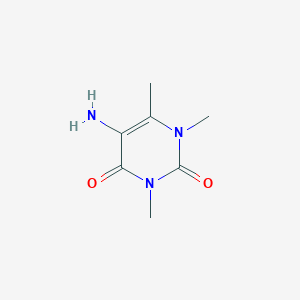
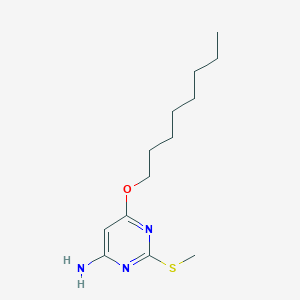
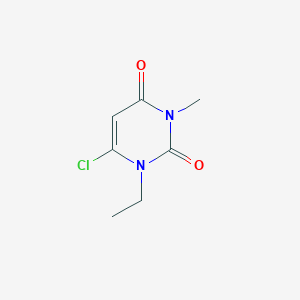


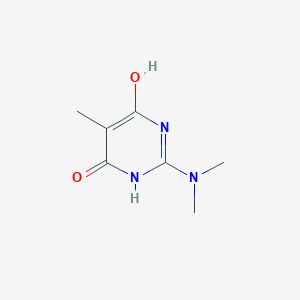

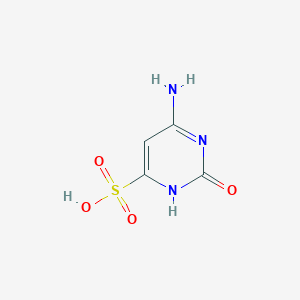
![N-[1-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]propanamide](/img/structure/B372098.png)